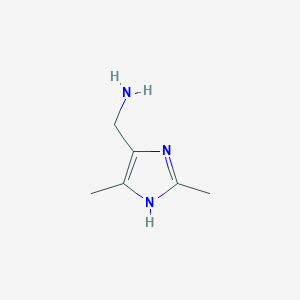

(2,5-Dimethyl-1H-imidazol-4-yl)methanamine

Description

(2,5-Dimethyl-1H-imidazol-4-yl)methanamine is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. Imidazoles are known for their broad range of chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .

Properties

Molecular Formula |

C6H11N3 |

|---|---|

Molecular Weight |

125.17 g/mol |

IUPAC Name |

(2,5-dimethyl-1H-imidazol-4-yl)methanamine |

InChI |

InChI=1S/C6H11N3/c1-4-6(3-7)9-5(2)8-4/h3,7H2,1-2H3,(H,8,9) |

InChI Key |

GEZOFSFHYQGWNK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=C(N1)C)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Dimethyl-1H-imidazol-4-yl)methanamine typically involves the cyclization of amido-nitriles. One method reported involves the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can include a variety of functional groups such as arylhalides and heterocycles .

Industrial Production Methods

Industrial production methods for imidazole derivatives often involve the use of high-throughput synthesis techniques to ensure scalability and efficiency. These methods may include continuous flow synthesis and automated parallel synthesis to produce large quantities of the compound with high purity .

Chemical Reactions Analysis

Types of Reactions

(2,5-Dimethyl-1H-imidazol-4-yl)methanamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form imidazole N-oxides.

Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions include imidazole N-oxides, dihydroimidazole derivatives, and various substituted imidazole compounds .

Scientific Research Applications

(2,5-Dimethyl-1H-imidazol-4-yl)methanamine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (2,5-Dimethyl-1H-imidazol-4-yl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and coordinate with metal ions, affecting the activity of these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2,5-Dimethyl-1H-imidazol-4-yl)methanamine include:

Uniqueness

What sets (2,5-Dimethyl-1H-imidazol-4-yl)methanamine apart from similar compounds is its specific substitution pattern on the imidazole ring, which can influence its chemical reactivity and biological activity. This unique structure allows it to interact differently with molecular targets compared to other imidazole derivatives .

Biological Activity

(2,5-Dimethyl-1H-imidazol-4-yl)methanamine is a derivative of imidazole, a five-membered heterocyclic compound known for its diverse biological activities. This compound features dimethyl substitutions at the 2 and 5 positions of the imidazole ring and a methanamine group at the 4 position. Its biological activity is attributed to its interactions with various biological macromolecules, making it a subject of interest in medicinal chemistry.

Chemical Structure

The structural formula of (2,5-Dimethyl-1H-imidazol-4-yl)methanamine can be represented as follows:

This structure enhances its solubility and reactivity in biological systems, allowing for potential therapeutic applications.

Biological Activities

Research indicates that (2,5-Dimethyl-1H-imidazol-4-yl)methanamine exhibits several biological activities:

- Antimicrobial Activity : Compounds containing imidazole rings are recognized for their antimicrobial properties. Studies have shown that this compound may inhibit the growth of various bacteria and fungi.

- Enzyme Inhibition : The compound has been shown to interact with enzymes, potentially inhibiting their activity. This interaction can disrupt metabolic pathways, leading to therapeutic effects against certain diseases .

- Pharmacological Effects : Preliminary studies suggest that (2,5-Dimethyl-1H-imidazol-4-yl)methanamine may have effects on cell signaling pathways, influencing gene expression and cellular metabolism .

The mechanism by which (2,5-Dimethyl-1H-imidazol-4-yl)methanamine exerts its biological effects involves several biochemical interactions:

- Target Interaction : The compound may bind to specific proteins or enzymes, causing conformational changes that enhance or inhibit their functions.

- Biochemical Pathways : By interacting with key metabolic enzymes, (2,5-Dimethyl-1H-imidazol-4-yl)methanamine can alter the production of metabolites within cells .

Case Studies and Research Findings

Several studies have explored the biological activity of (2,5-Dimethyl-1H-imidazol-4-yl)methanamine:

Table 1: Summary of Biological Activities

Notable Research Insights

- Antimicrobial Efficacy : In a study evaluating various imidazole derivatives, (2,5-Dimethyl-1H-imidazol-4-yl)methanamine exhibited notable antimicrobial activity against both bacterial and fungal strains, suggesting its potential as an antimicrobial agent.

- Enzyme Interaction Studies : Research indicated that this compound effectively inhibited specific enzymes involved in metabolic processes. For instance, it was found to inhibit carbonic anhydrase with a binding affinity that suggests potential therapeutic uses in conditions requiring enzyme modulation .

- Cellular Impact : In vitro studies demonstrated that treatment with (2,5-Dimethyl-1H-imidazol-4-yl)methanamine led to altered cellular responses in cancer cell lines, including reduced proliferation rates and increased apoptosis markers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.